molecular formula C20H21N7O B12244293 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12244293
M. Wt: 375.4 g/mol
InChI Key: JUSSAOODWQTAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and pyrazine moieties. Key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This is achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.

    Attachment of the piperidine ring: This involves the reaction of the imidazo[1,2-b]pyridazine intermediate with a piperidine derivative, often under basic conditions.

    Introduction of the pyrazine-2-carbonitrile group: This final step typically requires the use of a coupling reagent to link the pyrazine moiety to the piperidine-imidazo[1,2-b]pyridazine intermediate.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow techniques or other advanced synthetic methodologies.

Chemical Reactions Analysis

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and piperidine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is used in studies of enzyme inhibition, particularly kinase inhibition, due to its ability to interact with specific molecular targets.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancers and other diseases where kinase inhibitors are effective.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, particularly kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways that the kinase regulates. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile include other imidazo[1,2-b]pyridazine derivatives and kinase inhibitors. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their biological activity and specificity. Examples of similar compounds include:

    Imidazo[1,2-b]pyridazine derivatives: These compounds have a similar core structure but may have different substituents that affect their activity.

    Kinase inhibitors: Compounds such as imatinib and dasatinib, which are used in the treatment of chronic myeloid leukemia, share some structural features with this compound but have different specificities and mechanisms of action.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

3-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H21N7O/c21-11-16-20(23-8-7-22-16)26-9-5-14(6-10-26)13-28-19-4-3-18-24-17(15-1-2-15)12-27(18)25-19/h3-4,7-8,12,14-15H,1-2,5-6,9-10,13H2

InChI Key

JUSSAOODWQTAAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=CN=C5C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.